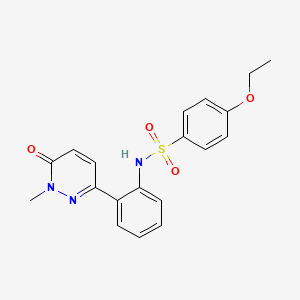

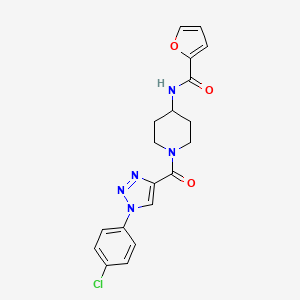

![molecular formula C19H29N5O2S B2416336 N-cyclopentyl-2-((1-(4-methylpiperazin-1-yl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide CAS No. 899951-32-7](/img/structure/B2416336.png)

N-cyclopentyl-2-((1-(4-methylpiperazin-1-yl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

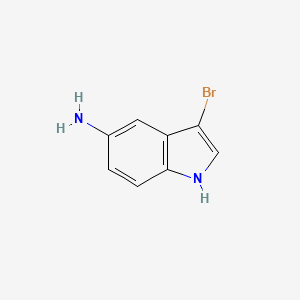

The compound is a complex organic molecule that contains several functional groups, including a cyclopentyl group, a tetrahydro-1H-cyclopenta[d]pyrimidin-2-one group, a thioacetamide group, and a 4-methylpiperazine group . These groups suggest that the compound could have interesting chemical and biological properties.

Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of several functional groups and a cyclic structure. The presence of nitrogen in the piperazine and pyrimidine rings could potentially allow for hydrogen bonding .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the various functional groups present. For example, the thioacetamide group could potentially undergo hydrolysis, and the piperazine ring could potentially undergo reactions with electrophiles .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups and a cyclic structure could influence its solubility, melting point, and boiling point .Scientific Research Applications

Histamine H4 Receptor Ligands

Research on 2-aminopyrimidine-containing compounds as ligands for the histamine H4 receptor (H4R) shows significant implications in anti-inflammatory and antinociceptive activities. These compounds, through optimization and structure-activity relationship studies, have demonstrated potential in treating conditions related to inflammation and pain, indicating a promising avenue for therapeutic applications in pain management and possibly other inflammatory diseases (Altenbach et al., 2008).

Dual Cytokine Regulation

A study on a pyrimidylpiperazine derivative showcased its dual regulatory effect on tumor necrosis factor-alpha and interleukin-10 production. This compound provided protection against lipopolysaccharide-induced shock in mice, suggesting its utility in the treatment of septic shock, rheumatoid arthritis, and Crohn's disease through modulating immune responses (Fukuda et al., 2000).

Insecticidal Applications

The synthesis and assessment of heterocyclic compounds incorporating a thiadiazole moiety against Spodoptera littoralis (cotton leafworm) indicate potential agricultural applications. This research underlines the value of such compounds in developing new, effective insecticides for crop protection (Fadda et al., 2017).

Antimicrobial Activity

Several studies have focused on the synthesis of new heterocycles incorporating antipyrine moieties, demonstrating antimicrobial activities. These compounds have been evaluated against various pathogens, offering insights into their potential as novel antimicrobial agents, which could be crucial for addressing the increasing resistance to existing antimicrobials (Bondock et al., 2008).

Antitumor Activity

Research on the synthesis of novel heterocyclic compounds, including those incorporating thiazole and pyrimidine moieties, has shown promising antitumor activities. These studies contribute to the ongoing search for new chemotherapeutic agents, highlighting the compound's potential in cancer research (Albratty et al., 2017).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, if this compound is intended to be a drug, it could interact with biological targets such as enzymes or receptors. The 4-methylpiperazine group is a common feature in many pharmaceuticals and could potentially enhance the solubility and bioavailability of the compound .

Safety and Hazards

Future Directions

Properties

IUPAC Name |

N-cyclopentyl-2-[[1-(4-methylpiperazin-1-yl)-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H29N5O2S/c1-22-9-11-23(12-10-22)24-16-8-4-7-15(16)18(21-19(24)26)27-13-17(25)20-14-5-2-3-6-14/h14H,2-13H2,1H3,(H,20,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYQYPTAPJVGSJJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)N2C3=C(CCC3)C(=NC2=O)SCC(=O)NC4CCCC4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H29N5O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

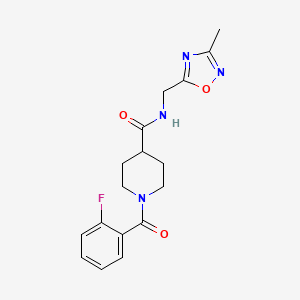

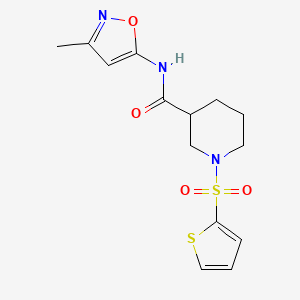

![N-[cyano(pyridin-3-yl)methyl]furan-2-carboxamide](/img/structure/B2416256.png)

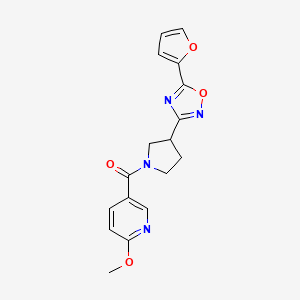

![3-[4-Bromo-5-(difluoromethyl)pyrazol-1-yl]-2-methylpropanoic acid](/img/structure/B2416257.png)

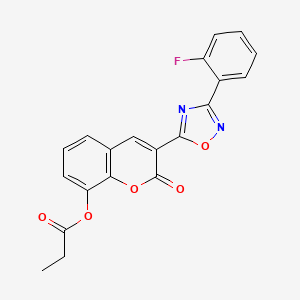

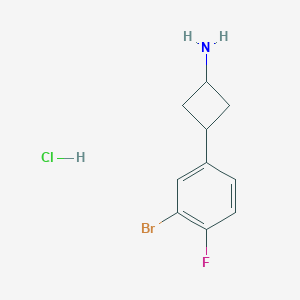

![2,3,4,5,6,6a-Hexahydro-1H-pyrrolo[3,4-c]pyrrol-3a-ylmethanol](/img/structure/B2416264.png)

![5-Ethyl-2-[1-(2-phenylethyl)piperidin-4-yl]oxypyrimidine](/img/structure/B2416266.png)

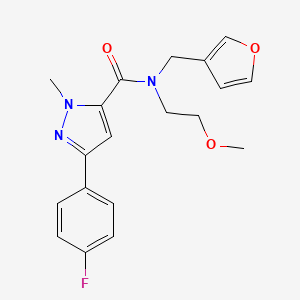

![1,7-dimethyl-3,9-diphenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2416271.png)